![molecular formula C20H15ClFNO6S B15279593 Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]- CAS No. 31185-39-4](/img/structure/B15279593.png)
Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride is a complex organic compound with a molecular formula of C20H15ClFNO6S. This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group, a chlorinated aromatic ring, and a nitrophenoxy moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base to form 2-chloro-4-nitrophenoxybenzyl chloride. This intermediate is then reacted with 4-hydroxybenzene-1-sulfonyl fluoride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl chloride
- 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl bromide
- 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl iodide
Uniqueness
The uniqueness of 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which is more reactive than its chloride, bromide, and iodide counterparts. This increased reactivity makes it particularly useful in applications requiring rapid and irreversible enzyme inhibition.
Propiedades
Número CAS |
31185-39-4 |
|---|---|
Fórmula molecular |
C20H15ClFNO6S |
Peso molecular |
451.9 g/mol |
Nombre IUPAC |
4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C20H15ClFNO6S/c21-19-11-16(23(24)25)5-10-20(19)29-13-15-3-1-14(2-4-15)12-28-17-6-8-18(9-7-17)30(22,26)27/h1-11H,12-13H2 |
Clave InChI |
KVQFYRQDSSXKGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


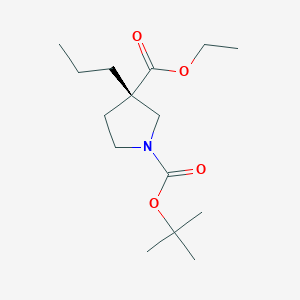
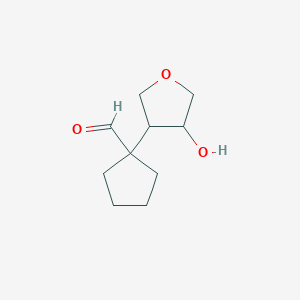
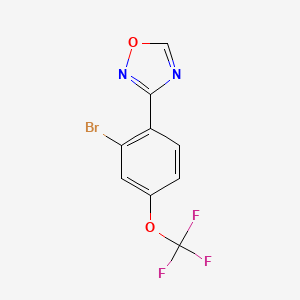
![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B15279541.png)
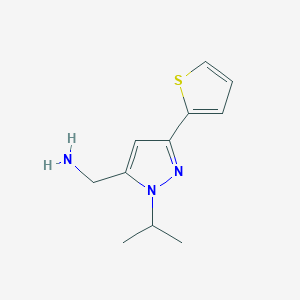



![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
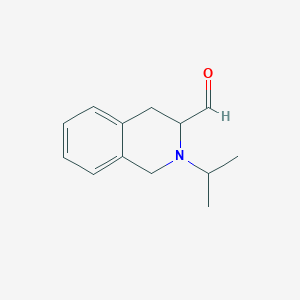
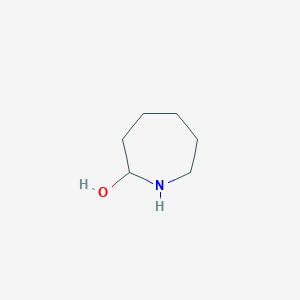
![Benzenesulfonylfluoride, 4-[2-(2-chloro-5-nitrophenoxy)ethoxy]-](/img/structure/B15279607.png)
![2-[(3,3,5-Trimethylcyclohexyl)amino]ethanol](/img/structure/B15279613.png)
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)
